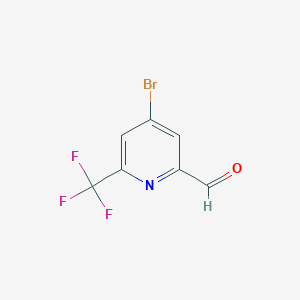

4-Bromo-6-(trifluoromethyl)picolinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3BrF3NO |

|---|---|

Molecular Weight |

254.00 g/mol |

IUPAC Name |

4-bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H3BrF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-3H |

InChI Key |

ISMDZKZDTZVRRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C=O)C(F)(F)F)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

General Synthetic Strategies for Substituted Picolinaldehydes

The introduction of an aldehyde group onto a pyridine (B92270) ring, particularly in the presence of other substituents, requires carefully considered synthetic strategies. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609) derivatives. rsc.org Nevertheless, several methods have been developed for the synthesis of substituted picolinaldehydes, broadly categorized into direct formylation reactions and the construction of the pyridine scaffold followed by functional group manipulation.

Formylation Reactions in Pyridine Chemistry

Direct formylation of the pyridine nucleus can be a challenging yet efficient method to introduce the aldehyde functionality. The Vilsmeier-Haack reaction is a prominent method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl group. rsc.orgresearchgate.net While pyridine itself is electron-deficient, the presence of activating groups can facilitate this transformation. The reaction proceeds through the generation of an electrophilic iminium salt which is attacked by the aromatic ring, followed by hydrolysis to yield the aldehyde. rsc.org

Other formylation strategies have also been developed. For instance, copper-catalyzed C-H formylation reactions have been reported for certain pyridine derivatives, such as imidazo[1,2-a]pyridines, using readily available reagents like dimethyl sulfoxide (B87167) (DMSO) as the formyl source. nih.gov Furthermore, organometallic approaches, such as the use of pentacarbonyliron, can enable the direct formylation and acylation of pyridine. acs.org These methods offer alternative routes to picolinaldehydes, sometimes with different regioselectivity compared to classical methods.

| Formylation Method | Key Reagents | General Applicability |

|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ (or other acid chlorides) | Effective for electron-rich or activated pyridines. ijpcbs.comorganic-chemistry.org |

| Copper-Catalyzed Formylation | Copper catalyst, DMSO, oxidant | Demonstrated for specific pyridine-fused systems. nih.gov |

| Organometallic Formylation | Pentacarbonyliron | Direct formylation of the pyridine ring. acs.org |

Cross-Coupling Approaches for Picolinaldehyde Scaffold Construction

An alternative to direct formylation is the construction of the substituted pyridine ring system using cross-coupling reactions, followed by the introduction or unmasking of the aldehyde group. This approach offers significant modularity, allowing for the synthesis of a wide array of substituted picolinaldehydes. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net For instance, Suzuki-Miyaura coupling reactions between a halogenated pyridine and a suitable boronic acid can be used to build the carbon skeleton. rsc.org Similarly, other cross-coupling reactions can be employed to introduce various substituents onto a pre-existing pyridine ring. Once the desired substitution pattern is achieved, the aldehyde functionality can be introduced through various methods as described in section 2.2.2.

A notable strategy involves the decarboxylative cross-coupling of picolinic acids with aryl halides. chemicalbook.com While this method directly leads to 2-arylpyridines, it showcases the utility of functionalized pyridines in building complex scaffolds that can be further elaborated to include an aldehyde group.

| Cross-Coupling Reaction | Reactants | Product Type | Potential for Picolinaldehyde Synthesis |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Halogenated pyridine, Aryl/alkyl boronic acid | Substituted pyridine | High, allows for scaffold construction before aldehyde introduction. rsc.org |

| Decarboxylative Coupling | Picolinic acid, Aryl halide | 2-Arylpyridine | Indirect, provides a substituted pyridine core for further functionalization. chemicalbook.com |

| Copper-Catalyzed Cascade | Alkenylboronic acid, α,β-unsaturated ketoxime | Highly substituted pyridine | High, offers a modular route to complex pyridine scaffolds. nih.gov |

Synthesis of 4-Bromo-6-(trifluoromethyl)picolinaldehyde and Analogues

The synthesis of this compound involves a multi-step sequence, starting with the preparation of a suitably substituted pyridine precursor, followed by the introduction of the aldehyde group.

Preparation of Brominated Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines (TFMPs) is a crucial first step. A common industrial method involves the chlorination and subsequent fluorination of picoline (methylpyridine) precursors. nih.gov For instance, 3-methylpyridine (B133936) can be reacted with hydrogen fluoride (B91410) and chlorine under elevated temperature and pressure to yield 3-trifluoromethylpyridine and its chlorinated derivatives. google.comgoogle.com

Direct trifluoromethylation of pyridine rings is also an area of active research. Methods for the regioselective introduction of trifluoromethyl groups at various positions of the pyridine ring have been developed, often employing radical or nucleophilic trifluoromethylating agents. nih.govchemrxiv.orgchemistryviews.org

Once the trifluoromethyl group is in place, the introduction of a bromine atom can be achieved through standard halogenation procedures. The directing effects of the existing substituents on the pyridine ring will determine the regioselectivity of the bromination reaction.

Functional Group Interconversions Leading to Aldehyde Moieties

With the 4-bromo-6-(trifluoromethyl)pyridine scaffold in hand, the final step is the introduction of the aldehyde group at the 2-position. This is typically achieved through the oxidation of a precursor functional group.

One common method is the oxidation of a 2-methyl group. 2-Methylpyridines can be oxidized to the corresponding picolinic acids using strong oxidizing agents like potassium permanganate. wikipedia.orgorgsyn.orggoogle.com The resulting picolinic acid can then be reduced to the picolinaldehyde. Alternatively, the 2-methyl group can be converted to a hydroxymethyl group, which is then oxidized to the aldehyde. wikipedia.org

A more direct route involves the oxidation of a 2-hydroxymethylpyridine. This transformation can be carried out using a variety of oxidizing agents. Another viable pathway is the reduction of a picolinonitrile (2-cyanopyridine) to the corresponding aldehyde.

Role of this compound as a Synthetic Building Block

This compound is a valuable synthetic building block due to the presence of three distinct reactive sites: the aldehyde, the bromine atom, and the trifluoromethyl group. This trifecta of functional groups allows for a wide range of subsequent chemical transformations.

The aldehyde group is a versatile functional handle. It can undergo nucleophilic addition, condensation reactions to form imines and Schiff bases, and can be oxidized to a carboxylic acid or reduced to an alcohol. wikipedia.org

The bromine atom at the 4-position is a prime site for transition metal-catalyzed cross-coupling reactions. chemscene.com This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and other groups, making it a key tool for library synthesis in drug discovery. rsc.org The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen can also activate the bromine atom for nucleophilic aromatic substitution reactions under certain conditions. nih.govrsc.org

The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, increasing its electrophilicity. It can also enhance the metabolic stability and lipophilicity of molecules, which is a desirable feature in the design of new pharmaceuticals and agrochemicals. nih.gov

Brominated Pyridines as Versatile Precursors in C-C Bond Formation

Brominated pyridines are foundational building blocks in organic synthesis, primarily due to their participation in a wide array of palladium-catalyzed cross-coupling reactions. mdpi.com These reactions, which form new carbon-carbon bonds, are indispensable tools for constructing complex molecular frameworks. wikipedia.orgresearchgate.net The bromine substituent serves as an excellent leaving group, facilitating reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. wikipedia.orgacs.orgwikipedia.org

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used cross-coupling methods for creating biaryl compounds. acs.orgicmpp.ro Bromopyridines are effective substrates in these reactions, often catalyzed by palladium complexes with electron-rich, bulky phosphine (B1218219) ligands that promote the key steps of oxidative addition and reductive elimination. icmpp.ro For instance, 2,4-dibromopyridine (B189624) has been shown to undergo regioselective Suzuki coupling at the more reactive 2-position with various boronic acids. researchgate.net The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity. researchgate.netmdpi.com

The Sonogashira coupling reaction provides a powerful method for forming a bond between a sp² carbon of an aryl halide and a sp carbon of a terminal alkyne. wikipedia.orgnih.gov This reaction has been effectively applied to bromopyridine derivatives to synthesize alkynylpyridines, which are important intermediates in the preparation of pharmaceuticals and other functional materials. scirp.orgscirp.org A typical catalytic system involves a palladium catalyst, a copper(I) co-catalyst, a base such as an amine, and a suitable ligand. scirp.orgscirp.org Studies on 2-amino-3-bromopyridines have demonstrated that these substrates can be coupled with a variety of terminal alkynes in moderate to excellent yields under optimized conditions. researchgate.netscirp.org

Another significant C-C bond-forming reaction is the Heck reaction, which involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process is a key method for creating substituted alkenes and has been applied in the synthesis of numerous complex molecules. wikipedia.orgresearchgate.netmdpi.com The versatility of the Heck reaction allows for the use of a wide range of bromopyridines and alkene coupling partners. organic-chemistry.org

| Reaction Type | Bromopyridine Substrate | Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromopyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | Good | researchgate.net |

| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | 96% | scirp.org |

| Sonogashira | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | 85% | scirp.org |

| Heck | Iodobenzene (Aryl Halide Example) | Styrene | Palladium Chloride | Not Specified | wikipedia.org |

Trifluoromethylated Pyridines in Advanced Organic Synthesis

The incorporation of a trifluoromethyl (CF₃) group into a pyridine ring dramatically alters its chemical and physical properties, making trifluoromethylated pyridines (TFMPs) highly valuable in medicinal and agrochemical research. nih.govjst.go.jpresearchgate.net The CF₃ group is strongly electron-withdrawing, which influences the reactivity of the pyridine ring and can enhance the metabolic stability and binding affinity of drug candidates. nih.govnamiki-s.co.jpmdpi.com Consequently, TFMPs are considered privileged structures in drug discovery and are key intermediates for many commercialized products. nih.govnamiki-s.co.jp

There are several primary strategies for synthesizing TFMP derivatives. nih.govjst.go.jp One common industrial method involves a chlorine/fluorine exchange, where a trichloromethylpyridine is fluorinated. nih.govjst.go.jp For example, 2,3-dichloro-5-(trifluoromethyl)pyridine, an important intermediate, is produced by chlorinating a starting material like 2-chloro-5-methylpyridine (B98176) to get 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a vapor-phase fluorination step. nih.gov

Another major approach is the construction of the pyridine ring from smaller, fluorine-containing building blocks through cyclocondensation reactions. nih.govresearchoutreach.org Commonly used precursors include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.govresearchoutreach.org This bottom-up approach allows for the assembly of highly functionalized TFMP cores. researchoutreach.org A third method involves the direct introduction of a CF₃ group onto a pre-existing pyridine ring, often using a trifluoromethyl active species like trifluoromethyl copper, which can react with bromo- or iodopyridines. nih.govjst.go.jp

The unique properties imparted by the CF₃ group have led to the development of numerous agrochemicals and pharmaceuticals. nih.govjst.go.jp For instance, the herbicide Fluazifop-butyl was the first TFMP derivative to be commercialized, and since then, over 20 other TFMP-containing agrochemicals have been introduced. nih.govjst.go.jp In the pharmaceutical sector, drugs like the HIV protease inhibitor Tipranavir and the androgen receptor antagonist Apalutamide contain the TFMP moiety, highlighting its importance. namiki-s.co.jpnih.gov The development of new and efficient methods for the synthesis and functionalization of TFMPs continues to be an active area of research. nih.govacs.org

| Synthetic Method | Description | Common Precursors/Reagents | Reference |

|---|---|---|---|

| Chlorine/Fluorine Exchange | Multi-step process involving chlorination of a methylpyridine to a trichloromethylpyridine, followed by fluorination. | Picoline derivatives, Chlorine (Cl₂), Hydrogen Fluoride (HF) | nih.govjst.go.jp |

| Cyclocondensation | Construction of the pyridine ring using acyclic, trifluoromethyl-containing building blocks. | Ethyl 4,4,4-trifluoro-3-oxobutanoate, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | nih.govresearchoutreach.org |

| Direct Trifluoromethylation | Introduction of a CF₃ group onto a pyridine ring, often via substitution of a halide. | Trifluoromethyl copper, Bromo- or Iodo-pyridines | nih.govjst.go.jp |

Reactivity and Transformational Chemistry of 4 Bromo 6 Trifluoromethyl Picolinaldehyde

Reactions of the Picolinaldehyde Moiety

The aldehyde group is the primary site of reactivity in 4-Bromo-6-(trifluoromethyl)picolinaldehyde, readily participating in nucleophilic additions, condensations, and cyclization reactions.

Nucleophilic Addition Reactions of the Aldehyde Group

The electron-deficient nature of the aldehyde's carbonyl carbon makes it highly susceptible to attack by nucleophiles. This reactivity is the foundation for several important synthetic transformations.

Formation of Imines and Related Transient Directing Groups

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation is a reversible reaction that typically requires the removal of water to proceed to completion.

Table 1: Representative Imine Formation for Transient Directed Synthesis

| Aldehyde Substrate | Amine (Transient Directing Group) | Catalyst System | Product Type |

| This compound | Amino Acid (e.g., Alanine) | Pd(OAc)₂ | Arylated Picoline Derivative |

| Aromatic Aldehydes | 2-Amino-N,N'-diisopropylsuccinamide | Pd(OAc)₂ / TFA | β-Arylated Aldehyde |

| Ortho-tolualdehydes | N-tosylethylenediamine | Palladium Catalyst | Benzylic C(sp³)-H Arylated Product |

This table presents hypothetical and generalized examples based on established methodologies for transient directed synthesis. researchgate.netbohrium.com

Dithioacetal Formation

The aldehyde group of this compound can be converted into a dithioacetal, which serves as a valuable protecting group. This reaction is typically carried out by treating the aldehyde with a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org

Dithioacetals are stable under both acidic and basic conditions, making them more robust than their oxygen-based acetal (B89532) counterparts. nih.gov This stability allows for chemical modifications on other parts of the molecule without affecting the protected carbonyl group. The dithioacetal can be later removed, and the aldehyde regenerated, typically through oxidative or hydrolytic methods. organic-chemistry.org The formation of unsymmetrical dithioacetals can also be achieved under kinetic control by reacting the aldehyde with a mixture of two different thiols. nih.gov

Table 2: Dithioacetal Protection of this compound

| Aldehyde Substrate | Thiol Reagent | Catalyst | Product |

| This compound | 1,3-Propanedithiol | Boron trifluoride etherate (BF₃·OEt₂) | 2-(4-Bromo-6-(trifluoromethyl)pyridin-2-yl)-1,3-dithiane |

| This compound | 1,2-Ethanedithiol | Iodine (I₂) | 2-(4-Bromo-6-(trifluoromethyl)pyridin-2-yl)-1,3-dithiolane |

This table provides representative examples of dithioacetal formation.

Reductive Aminations

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. For this compound, this one-pot process involves the initial reaction with an amine (primary or secondary) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. thermofishersci.in

This method avoids the need to isolate the often-unstable imine intermediate. thermofishersci.in A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being particularly effective due to its mildness and tolerance for a wide range of functional groups. researchgate.net The reaction is often accelerated by the addition of a weak acid, such as acetic acid, which catalyzes the formation of the imine intermediate. researchgate.net This transformation is highly valuable in medicinal chemistry for introducing diverse amine functionalities into molecular scaffolds.

Table 3: Synthesis of Amines via Reductive Amination

| Aldehyde Substrate | Amine | Reducing Agent | Product |

| This compound | Benzylamine | Sodium triacetoxyborohydride (STAB) | N-((4-bromo-6-(trifluoromethyl)pyridin-2-yl)methyl)benzenamine |

| This compound | Morpholine | Sodium cyanoborohydride (NaBH₃CN) | 4-((4-bromo-6-(trifluoromethyl)pyridin-2-yl)methyl)morpholine |

| 5-(Trifluoromethyl)pyridine-2-carboxaldehyde | Various Amines | Various Boron Reagents | Corresponding Substituted Amines |

This table illustrates the versatility of reductive amination with the target compound and a structurally similar analog. thermofishersci.in

Condensation and Cyclization Reactions

The aldehyde functionality is a key component in various reactions that build complex molecular architectures, particularly heterocyclic rings, through a sequence of condensation and cyclization steps.

Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. rsc.orgresearchgate.net this compound is an ideal aldehyde component for several well-known MCRs, enabling the rapid synthesis of diverse and complex heterocyclic libraries. ub.edu

One prominent example is the Ugi four-component reaction (U-4CR) . In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form an α-acylamino amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through the initial formation of an imine from the aldehyde and the amine. numberanalytics.com

Another important MCR is the Biginelli reaction , a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by an acid, produces dihydropyrimidinones, a class of heterocycles with significant pharmacological applications. nih.gov The mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an iminium ion, which then undergoes further reaction and cyclization. organic-chemistry.org

The Passerini three-component reaction is another key MCR where an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov

The participation of this compound in these MCRs allows for the straightforward introduction of the substituted pyridine (B92270) motif into a wide array of complex molecular frameworks, which is highly valuable for drug discovery and materials science. ub.edumdpi.comnih.gov

Table 4: Application of this compound in Multicomponent Reactions

| Multicomponent Reaction | Other Key Reactants | Resulting Heterocyclic Scaffold |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Biginelli Reaction | Ethyl Acetoacetate, Urea/Thiourea | Dihydropyrimidinone/thione |

| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

This table summarizes the potential of the title compound as a building block in major MCRs.

Oxime Formation

The aldehyde functional group of this compound readily undergoes condensation reactions typical of carbonyl compounds. One such transformation is the formation of an oxime upon reaction with hydroxylamine (B1172632). This reaction is a standard method for converting aldehydes and ketones into their corresponding oximes, which are valuable intermediates in organic synthesis, for instance, in the preparation of amides via the Beckmann rearrangement or as protecting groups.

The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is typically followed by dehydration to yield the C=N double bond of the oxime. The formation of this compound oxime can be achieved by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, to neutralize the liberated HCl. The reaction is often carried out in a protic solvent like ethanol (B145695) or water.

While specific literature detailing the oxime formation for this exact molecule is not prevalent, the methodology is well-established for similar aromatic aldehydes. For example, the cleavage of oximes to regenerate the aldehyde can be accomplished using reagents like ferric ammonium (B1175870) sulfate (B86663) under reflux conditions. nih.gov

Reactivity of the Bromo Substituent

The bromine atom at the 4-position of the pyridine ring is a key site for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond in this electron-deficient heterocyclic system is susceptible to oxidative addition to a low-valent palladium complex, initiating the catalytic cycle for various coupling processes. libretexts.orgnih.govacs.org

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov For this compound, the bromo substituent serves as an excellent handle for introducing a wide array of molecular fragments.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. rsc.orgresearchgate.netnih.gov This reaction is highly valued for its mild conditions, functional group tolerance, and the generally low toxicity of the boron-containing reagents. nih.gov

In the context of this compound, the bromo group can be coupled with various aryl- or heteroaryl-boronic acids or their esters to synthesize biaryl and heteroaryl structures. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

A typical reaction setup would involve the bromo-picolinaldehyde, a boronic acid, a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent system like toluene/water or dioxane/water.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Product Type |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 4-Aryl-6-(trifluoromethyl)picolinaldehyde |

| This compound | Heteroarylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-Heteroaryl-6-(trifluoromethyl)picolinaldehyde |

The Stille coupling offers an alternative method for C-C bond formation, utilizing organotin reagents (organostannanes). harvard.edupsu.eduresearchgate.net This reaction is known for its tolerance of a wide variety of functional groups, and the organotin reagents are often stable and can be purified by chromatography. psu.eduresearchgate.net The reaction of this compound with an organostannane in the presence of a palladium catalyst, such as Pd(PPh₃)₄, would yield the corresponding coupled product. harvard.edu The key steps of the catalytic cycle are similar to the Suzuki coupling, involving oxidative addition, transmetalation (with the organotin compound), and reductive elimination. psu.edu One significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts. msu.edu

Other important palladium-catalyzed cross-coupling reactions that could be applied to this compound include:

Negishi Coupling: Utilizes organozinc reagents, which are generally more reactive than organoboron or organotin compounds. nih.gov

Sonogashira Coupling: Employs terminal alkynes to form C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes. This reaction is typically co-catalyzed by palladium and copper salts.

Heck Coupling: Reacts the aryl bromide with an alkene to form a new C-C bond at the alkene position.

Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. libretexts.org

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Bond Formed | Typical Catalyst |

| Stille | R-Sn(Alkyl)₃ | C-C | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Negishi | R-ZnX | C-C | Pd(OAc)₂/SPhos |

| Sonogashira | R-C≡CH | C-C (sp) | PdCl₂(PPh₃)₂, CuI |

| Heck | Alkene | C-C (sp²) | Pd(OAc)₂ |

| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃, Ligand |

Other Halogen-Mediated Transformations

Beyond palladium-catalyzed reactions, the bromo substituent can participate in other transformations. For instance, metal-halogen exchange, typically with organolithium reagents at low temperatures, could convert the bromo-picolinaldehyde into a lithiated species. This highly reactive intermediate could then be trapped with various electrophiles to introduce a different functional group at the 4-position. However, the presence of the aldehyde group complicates this approach, as the organolithium reagent would readily add to the carbonyl group. Protection of the aldehyde would be necessary prior to attempting such a transformation.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a prominent feature of this compound, significantly influencing the molecule's properties and reactivity. It is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comjst.go.jp This electronic effect makes the pyridine ring more electron-deficient, which can impact the reactivity of the other substituents. For example, it increases the electrophilicity of the aldehyde's carbonyl carbon and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions involving the C-Br bond.

The C-F bonds in a trifluoromethyl group are exceptionally strong, making the group itself generally inert to many chemical transformations. mdpi.com Direct chemical modification of the CF₃ group is challenging and typically requires harsh reaction conditions. acs.org Reactions involving the abstraction of a bromine atom by trifluoromethyl radicals have been studied in other contexts, but direct transformation of the CF₃ group on this aromatic ring via nucleophilic or electrophilic attack is not a common pathway. rsc.org Its primary role in the reactivity of the molecule is electronic, modulating the properties of the other functional sites. jst.go.jpresearchoutreach.org

Transformations Involving the Trifluoromethyl Moiety

The trifluoromethyl (-CF3) group is renowned for its high stability, a consequence of the strong carbon-fluorine bonds. tcichemicals.com Generally, this group is resistant to a wide range of chemical conditions, making its transformation challenging. tcichemicals.com Reactions involving the direct modification of the trifluoromethyl group on an aromatic ring are not common and typically require harsh reaction conditions.

One of the few known transformations of an aromatic trifluoromethyl group is its hydrolysis to a carboxylic acid. This reaction, however, necessitates the use of strong acids, such as concentrated sulfuric acid, often at elevated temperatures. nih.govacs.org For this compound, such a transformation would theoretically convert the trifluoromethyl group into a carboxylic acid group, yielding 4-bromo-2-formylpyridine-6-carboxylic acid. The conditions required for this hydrolysis are severe and may lead to side reactions or decomposition of the starting material, particularly affecting the aldehyde group.

Another potential, though less common, reaction is the nucleophilic attack on the trifluoromethyl group. While the C-F bond is strong, the electron-deficient nature of the carbon atom in the -CF3 group can make it susceptible to certain powerful nucleophiles, which can lead to sequential displacement of fluoride (B91410) ions. acs.org However, such reactions are rare for trifluoromethyl groups attached to electron-deficient rings like pyridine and often require specific reagents and conditions. acs.org

Due to the inherent stability of the trifluoromethyl group, its primary role in the reactivity of this compound is often as an activating and directing group, rather than a point of transformation itself.

Influence of the Trifluoromethyl Group on Molecular Reactivity

The trifluoromethyl group exerts a profound influence on the reactivity of the entire this compound molecule, primarily through its potent electron-withdrawing effects. nih.govmdpi.com This influence manifests in several key ways:

Activation of the Pyridine Ring: The -CF3 group is one of the strongest electron-withdrawing groups used in organic chemistry. nih.gov Its presence on the pyridine ring, in conjunction with the inherent electron-deficient nature of the nitrogen-containing heterocycle, significantly lowers the electron density of the aromatic system. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but markedly more reactive towards nucleophilic aromatic substitution (SNAr). The positions ortho and para to the trifluoromethyl group are particularly activated for nucleophilic attack.

Increased Electrophilicity of the Aldehyde Carbonyl: The strong inductive effect of the trifluoromethyl group, transmitted through the pyridine ring, increases the partial positive charge on the carbonyl carbon of the aldehyde group. This enhanced electrophilicity makes the aldehyde more susceptible to attack by nucleophiles. Consequently, this compound is expected to readily undergo typical aldehyde reactions such as condensation, reduction, and addition of organometallic reagents.

Influence on the Bromo Substituent: The electron-withdrawing nature of the -CF3 group also influences the reactivity of the C-Br bond. The deactivation of the ring makes the bromine atom more susceptible to displacement by nucleophiles in SNAr reactions. Furthermore, the bromine atom can serve as a handle for cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide variety of substituents at the 4-position.

The collective electronic effects of the trifluoromethyl group are summarized in the table below, highlighting its role in modulating the reactivity of the different functionalities within the molecule.

| Functional Group | Influence of the Trifluoromethyl Group | Predicted Reactivity |

| Pyridine Ring | Strong electron withdrawal, deactivation towards electrophiles, activation towards nucleophiles. | Prone to nucleophilic aromatic substitution (SNAr). |

| Aldehyde Group | Increased electrophilicity of the carbonyl carbon. | Highly reactive towards nucleophilic addition and condensation reactions. |

| Bromo Substituent | Enhanced susceptibility to nucleophilic displacement. | Can be displaced via SNAr or participate in metal-catalyzed cross-coupling reactions. |

Derivatization Strategies and Structural Modifications

Design and Synthesis of Functionalized Derivatives of 4-Bromo-6-(trifluoromethyl)picolinaldehyde

The strategic functionalization of this compound hinges on the reactivity of its key chemical features: the aldehyde group and the bromo-substituted pyridine (B92270) ring. The aldehyde group is a versatile handle for a variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The bromine atom, on the other hand, is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents onto the pyridine core.

One of the primary methods for derivatizing the pyridine ring is through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the pyridine ring. Common examples of such reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction utilizes boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups. For instance, reacting this compound with various arylboronic acids in the presence of a palladium catalyst and a base can yield a library of 4-aryl-6-(trifluoromethyl)picolinaldehydes. mdpi.comsumitomo-chem.co.jp

Sonogashira Coupling: This method introduces alkyne moieties by coupling the bromo-substituted pyridine with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgnih.gov This opens avenues for further elaboration of the alkyne functionality.

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 4-position. wikipedia.orgchemspider.com This is a powerful tool for synthesizing libraries of aminopyridine derivatives.

The aldehyde group offers a different set of opportunities for derivatization. Standard organic transformations can be employed to modify this functional group, leading to a variety of derivatives:

Wittig Reaction: This reaction converts the aldehyde into an alkene by reacting it with a phosphonium (B103445) ylide. masterorganicchemistry.comnih.gov The geometry and substitution of the resulting alkene can be controlled by the choice of ylide and reaction conditions.

Grignard and Organolithium Reactions: Addition of Grignard or organolithium reagents to the aldehyde yields secondary alcohols, which can be further oxidized or functionalized.

Reductive Amination: The aldehyde can be converted into an amine through reaction with an amine in the presence of a reducing agent.

These fundamental reactions form the basis for creating a wide array of functionalized derivatives from this compound, each with potentially unique chemical and biological properties.

Introduction of Diverse Chemical Moieties for Targeted Research

The ability to introduce a wide variety of chemical moieties onto the this compound scaffold is critical for its application in targeted research, particularly in drug discovery and the development of new agrochemicals. The trifluoromethyl group is a well-known bioisostere for other groups and can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov The introduction of further diversity allows for the fine-tuning of these properties.

For instance, in medicinal chemistry, the pyridine core is a common feature in many bioactive molecules. By using the derivatization strategies mentioned above, researchers can append various pharmacophores to the 4-position of the pyridine ring. This could include other heterocyclic rings, substituted aryl groups, or flexible alkyl chains containing various functional groups. The goal of such modifications is often to optimize the interaction of the molecule with a specific biological target, such as an enzyme or a receptor.

The following table illustrates the types of diverse chemical moieties that can be introduced and their potential applications in targeted research:

| Reaction Type | Introduced Moiety | Potential Research Target/Application |

| Suzuki-Miyaura Coupling | Phenyl, Thiophene, Furan | Kinase inhibitors, GPCR modulators |

| Sonogashira Coupling | Phenylethyne, Silylethyne | Antiviral agents, Material science |

| Buchwald-Hartwig Amination | Morpholine, Piperazine | CNS-active compounds, Antibacterials |

| Wittig Reaction | Substituted vinyl groups | Agrochemicals, Natural product synthesis |

| Grignard Reaction | Alkyl, Aryl carbinols | Chiral ligands, Asymmetric catalysts |

The systematic exploration of these derivatizations allows for the generation of compound libraries for high-throughput screening, accelerating the discovery of new lead compounds in various fields of chemical biology and materials science.

Chiral Derivatization and Asymmetric Synthesis Approaches

The introduction of chirality is a critical aspect of modern chemical synthesis, as the stereochemistry of a molecule often dictates its biological activity. For this compound, chiral derivatization can be achieved through several asymmetric synthesis approaches, primarily targeting the aldehyde functional group.

A key strategy is the asymmetric reduction of the aldehyde to form a chiral secondary alcohol. This can be accomplished using chiral reducing agents or through catalytic methods. Chemoenzymatic approaches, for example, have shown great promise in the asymmetric synthesis of chiral secondary alcohols from prochiral ketones and aldehydes. d-nb.infonih.gov The use of alcohol dehydrogenases can lead to high enantiomeric excess under mild reaction conditions.

Another approach involves the asymmetric addition of nucleophiles to the aldehyde. This can be achieved using chiral organometallic reagents or through the use of chiral catalysts. For example, the asymmetric addition of organozinc reagents (Nozaki-Hiyama-Kishi reaction) or the use of chiral oxazaborolidine catalysts in borane (B79455) reductions can yield enantiomerically enriched secondary alcohols. nih.gov

Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. By temporarily attaching a chiral auxiliary to a derivative of this compound, subsequent reactions can be guided to produce a specific stereoisomer. After the desired transformation, the chiral auxiliary can be removed, yielding the enantiomerically enriched product.

These asymmetric strategies are vital for the synthesis of single-enantiomer compounds, which is often a requirement for therapeutic applications to avoid off-target effects and improve efficacy. The development of robust and scalable asymmetric methods for the derivatization of this compound is therefore an area of active research.

Mechanistic Investigations of Key Reactions Involving 4 Bromo 6 Trifluoromethyl Picolinaldehyde

Reaction Pathway Elucidation for Aldehyde Transformations

The aldehyde functional group in 4-Bromo-6-(trifluoromethyl)picolinaldehyde is a primary site for a variety of chemical transformations. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine (B92270) ring is expected to activate the aldehyde carbonyl group towards nucleophilic attack.

Expected Nucleophilic Addition Pathways: The reaction would likely proceed via the classical mechanism of nucleophilic addition to a carbonyl. A nucleophile (Nu⁻) would attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide would yield the final alcohol product. The reaction rate and equilibrium position would be influenced by the strength of the nucleophile and the stability of the tetrahedral intermediate.

Table 1: Hypothetical Aldehyde Transformations of this compound and Their Plausible Mechanistic Steps

| Transformation | Reagents | Plausible Mechanistic Steps |

| Reduction to Alcohol | NaBH₄, MeOH | 1. Hydride attack on the carbonyl carbon. 2. Formation of a tetrahedral alkoxide intermediate. 3. Protonation by the solvent to yield the primary alcohol. |

| Grignard Reaction | RMgBr, Et₂O | 1. Nucleophilic attack of the Grignard reagent's carbanion on the carbonyl carbon. 2. Formation of a magnesium alkoxide intermediate. 3. Acidic workup to protonate the alkoxide and form the secondary alcohol. |

| Wittig Reaction | Ph₃P=CHR, THF | 1. [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. 2. Decomposition of the oxaphosphetane to form the alkene and triphenylphosphine (B44618) oxide. |

This table is based on general mechanistic principles and not on specific experimental studies of this compound.

Mechanistic Aspects of Cross-Coupling Reactions

The bromo-substituent at the 4-position of the pyridine ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. The general catalytic cycle for these reactions is well-established and is presumed to be applicable here.

The widely accepted mechanism for the Suzuki-Miyaura coupling, for instance, involves a sequence of oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl group, is expected to facilitate this step.

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or ester) forms a boronate complex, which then transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

The choice of catalyst, ligands, and additives is crucial for the success of cross-coupling reactions. While specific optimization studies for this compound are not available, general principles suggest their significant impact.

Ligands: Phosphine (B1218219) ligands play a critical role in stabilizing the palladium catalyst, influencing its reactivity, and promoting specific steps in the catalytic cycle. Electron-rich and bulky phosphine ligands are often employed to enhance the rate of oxidative addition and reductive elimination. The choice of ligand can also affect the selectivity of the reaction, particularly in cases where multiple reactive sites are present.

Additives (Bases): In Suzuki-Miyaura couplings, a base is required to activate the organoboron reagent for transmetalation. The choice of base (e.g., carbonates, phosphates, or hydroxides) and solvent can significantly affect the reaction yield and rate by influencing the formation of the active boronate species and the solubility of the reaction components.

Table 2: Potential Catalysts and Additives for Suzuki-Miyaura Coupling of this compound

| Component | Examples | Presumed Role |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, P(t-Bu)₃, Buchwald ligands | Stabilize the catalyst, modulate reactivity and selectivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and influences reaction kinetics. |

This table represents common choices for Suzuki-Miyaura reactions and is not based on specific experimental data for the title compound.

Investigation of Radical Pathways and Intermediate Species

While many transformations of this compound are expected to proceed through ionic mechanisms, the potential for radical pathways, particularly under certain reaction conditions, cannot be entirely dismissed.

The presence of the trifluoromethyl group could, under specific photochemical or high-temperature conditions, lead to the formation of radical species. However, there is currently no direct evidence from experimental studies, such as electron paramagnetic resonance (EPR) spectroscopy, to suggest the involvement of radical intermediates in the typical transformations of this compound. The investigation of such pathways would require dedicated mechanistic studies designed to trap and detect transient radical species. Without such studies, any discussion of radical involvement remains speculative.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine the electronic structure, optimized geometry, and energy of a molecule. For 4-Bromo-6-(trifluoromethyl)picolinaldehyde, these calculations would elucidate the distribution of electrons within the molecule, influenced by the electron-withdrawing nature of the bromine atom, the trifluoromethyl group, and the aldehyde functional group on the pyridine (B92270) ring.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the specific energies of the HOMO and LUMO, and the resulting energy gap, have not been reported in the available literature. Such data would be crucial for predicting its behavior in chemical reactions.

Analysis of Molecular Orbitals and Electron Density

A detailed analysis of the molecular orbitals would reveal the specific atomic contributions to the HOMO and LUMO, identifying the most probable sites for nucleophilic and electrophilic attack. The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. In this compound, one would expect significant polarization due to the electronegative fluorine, bromine, nitrogen, and oxygen atoms.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are also used to predict spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can aid in the interpretation of experimental data. Conformational analysis, which involves calculating the energies of different spatial arrangements (conformers) of the molecule, is essential for understanding its three-dimensional structure and how that structure influences its properties and interactions. For this compound, the orientation of the aldehyde and trifluoromethyl groups relative to the pyridine ring would be of particular interest. However, specific studies detailing these predictions are not available.

Reaction Mechanism Calculations and Transition State Analysis

Theoretical calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely mechanism for a given reaction. This involves locating the transition state structures and calculating the activation energy, which governs the reaction rate. For this compound, this could involve studying its reactions at the aldehyde group or substitution reactions on the pyridine ring. No such mechanistic studies for this specific compound appear to have been published.

Molecular Modeling for Structure-Reactivity and Structure-Function Correlations

Molecular modeling techniques are used to establish relationships between a molecule's structure and its reactivity or biological function. By creating computational models, researchers can correlate specific structural features with observed properties. This is particularly valuable in fields like medicinal chemistry for designing new molecules with desired activities. The development of such models for this compound would require a substantial amount of both experimental and computational data, which is currently lacking in the public domain.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone of chemical analysis, providing precise information about the hydrogen, carbon, and fluorine atoms within a molecule's electronic environment.

¹H NMR and ¹³C NMR

Proton (¹H) NMR spectroscopy would identify the number of distinct hydrogen atoms on the pyridine (B92270) ring and the aldehyde group. The chemical shift (δ) of each proton signal, reported in parts per million (ppm), would indicate its local electronic environment. The splitting pattern (multiplicity) of the signals, arising from spin-spin coupling, would reveal the number of adjacent protons, thus establishing the connectivity of the pyridine ring.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in 4-Bromo-6-(trifluoromethyl)picolinaldehyde, including those in the pyridine ring, the aldehyde group, and the trifluoromethyl group, would produce a distinct signal. The chemical shifts would help in assigning each carbon to its specific position in the molecule.

¹⁹F NMR Spectroscopy

Given the presence of a trifluoromethyl (-CF₃) group, fluorine-19 (¹⁹F) NMR spectroscopy would be a crucial tool. This technique is highly sensitive to the environment of fluorine atoms. A ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the -CF₃ group, and its chemical shift would be characteristic of a trifluoromethyl group attached to a pyridine ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. For this compound, characteristic absorption bands (ν) would be expected. Key vibrational modes would include the C=O stretching of the aldehyde group, C-H stretching and bending of the aromatic ring, C-N stretching of the pyridine ring, and vibrations associated with the C-Br and C-F bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule. The spectrum would show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the aromatic pyridine ring and the carbonyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula, C₇H₃BrF₃NO. The mass spectrum would also display a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br), as well as fragmentation patterns that could offer further structural clues.

X-ray Crystallography for Definitive Structural Elucidation

While the specific experimental data for this compound is not available, the application of these standard analytical techniques would be essential for its complete and accurate structural characterization.

Advanced Applications in Organic Synthesis and Materials Science Research

Utilization as Synthetic Intermediates for Complex Organic Molecules

The structure of 4-Bromo-6-(trifluoromethyl)picolinaldehyde offers multiple reaction sites, making it a potentially valuable intermediate in the synthesis of complex organic molecules. The aldehyde functional group can undergo a wide range of transformations, including Wittig reactions to form alkenes, Grignard reactions to introduce alkyl or aryl groups, and reductive amination to produce substituted amines.

Furthermore, the bromine atom on the pyridine (B92270) ring is a key handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Potential transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl substituents at the 4-position of the pyridine ring.

Sonogashira Coupling: Coupling with terminal alkynes to create substituted alkynylpyridines, which are important precursors for various heterocyclic compounds and conjugated materials.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with a wide range of primary and secondary amines, leading to the synthesis of substituted aminopyridines.

These potential transformations are summarized in the table below, illustrating the versatility of this compound as a synthetic intermediate.

| Reaction Type | Reagents | Potential Product |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkene derivative |

| Grignard Reaction | Organomagnesium halide | Secondary alcohol |

| Reductive Amination | Amine, reducing agent | Substituted amine |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-6-(trifluoromethyl)picolinaldehyde |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | 4-Alkynyl-6-(trifluoromethyl)picolinaldehyde |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 4-Amino-6-(trifluoromethyl)picolinaldehyde |

Contributions to the Development of Functional Materials

The unique electronic properties conferred by the trifluoromethyl group and the potential for creating extended conjugated systems through its bromo and aldehyde functionalities suggest that this compound could be a valuable precursor for functional materials. The electron-withdrawing nature of the trifluoromethyl group can enhance the electron-accepting properties of the pyridine ring, which is a desirable characteristic for certain organic electronic materials.

While specific research on this compound's application in materials science is limited, derivatives of bromo- and trifluoromethyl-substituted pyridines have been investigated for applications in:

Organic Light-Emitting Diodes (OLEDs): The pyridine core is a common component in host materials and electron-transporting layers in OLED devices. The trifluoromethyl group can improve the electron mobility and thermal stability of these materials.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the potential for conversion of the aldehyde and bromo groups into other coordinating functionalities (e.g., carboxylates or other nitrogen-based ligands) could allow for its use as a linker in the construction of MOFs. These materials have applications in gas storage, separation, and catalysis.

The potential for this compound to be incorporated into such materials is significant, though further research is needed to realize these applications.

Ligand Design and Applications in Coordination Chemistry

The pyridine nitrogen atom in this compound provides a coordination site for metal ions. Furthermore, the aldehyde group can be readily converted into other donor groups, such as imines (through condensation with amines to form Schiff bases), oximes, or hydrazones. This allows for the design of a variety of polydentate ligands with tailored electronic and steric properties.

For example, the formation of Schiff base ligands by reacting the aldehyde with various primary amines can lead to bidentate (N,N') or tridentate ligands. The electronic properties of these ligands, and consequently the resulting metal complexes, can be fine-tuned by the substituents on the amine. The trifluoromethyl group on the pyridine ring would be expected to increase the acidity of the metal center in the resulting complexes, which could be beneficial for catalytic applications.

The table below outlines potential ligand types that could be synthesized from this compound.

| Ligand Type | Synthetic Precursor | Potential Donor Atoms |

| Schiff Base | Primary amine | N, N' |

| Oxime | Hydroxylamine (B1172632) | N, O |

| Hydrazone | Hydrazine derivative | N, N' |

Exploration as Precursors for Novel Bioactive Molecules and Pharmacophores

Substituted pyridines are a cornerstone of medicinal chemistry and are found in a vast number of pharmaceuticals and agrochemicals. The trifluoromethyl group is a common substituent in modern drug design, as it can enhance metabolic stability, binding affinity, and bioavailability. The combination of a bromopyridine core with a trifluoromethyl group and a reactive aldehyde makes this compound an attractive starting point for the synthesis of novel bioactive molecules.

The aldehyde can be used to introduce a variety of pharmacophoric groups, while the bromine atom allows for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of a wide chemical space. Potential therapeutic areas where derivatives of this compound could be explored include:

Antimicrobial Agents: Pyridine derivatives are known to exhibit a broad range of antimicrobial activities.

Anticancer Agents: The trifluoromethyl-pyridine scaffold is present in several kinase inhibitors and other anticancer drugs.

Agrochemicals: Many herbicides, insecticides, and fungicides contain substituted pyridine rings.

While no specific bioactive molecules have been reported in the literature as being directly synthesized from this compound, its structural features align well with those of known successful pharmacophores, suggesting its potential as a valuable building block in drug discovery and development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-6-(trifluoromethyl)picolinaldehyde, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via:

- Direct Functionalization : Halogenation of a pre-formed picolinaldehyde scaffold using brominating agents (e.g., NBS or Br₂) under controlled temperature (0–25°C) in inert solvents like DCM .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with trifluoromethyl-containing boronic esters, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/H₂O at 80°C .

- Oxidation of Alcohol Precursors : Oxidation of 4-Bromo-6-(trifluoromethyl)picolinyl alcohol with MnO₂ or Dess-Martin periodinane in acetone .

- Key Considerations : Monitor reaction progress via TLC, and purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can spectroscopic techniques (NMR, HRMS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The trifluoromethyl group causes splitting in adjacent protons (δ 7.5–8.5 ppm). ¹³C NMR shows a carbonyl peak at δ 190–195 ppm .

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₇H₄BrF₃NO (calc. ~254.94 g/mol). Use ESI+ mode and internal calibration .

- Validation : Compare with analogs (e.g., 3-Chloro-6-(trifluoromethyl)picolinaldehyde) to verify substituent effects .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to volatile aldehydes .

- Storage : Keep in amber glass under argon at –20°C to prevent oxidation .

- Waste Disposal : Quench with NaHSO₃ solution before disposal .

Advanced Research Questions

Q. How do the positions of bromine and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing trifluoromethyl group at position 6 activates the pyridine ring for electrophilic substitution but deactivates it for nucleophilic attacks. Bromine at position 4 directs further substitutions to meta/para positions .

- Steric Effects : Steric hindrance from the trifluoromethyl group slows reactions at position 6. Kinetic studies (e.g., monitoring reaction rates with thiourea) can quantify this .

Q. What mechanistic insights exist for palladium-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer :

- Oxidative Addition : Pd⁰ inserts into the C–Br bond, forming a Pd(II) intermediate. Use DFT calculations to map transition states .

- Transmetallation : Trifluoromethyl boronate transfers to Pd(II). Optimize ligand choice (e.g., XPhos) to reduce side reactions .

- Reductive Elimination : Monitor by in situ IR for C–C bond formation .

Q. How can computational modeling (e.g., DFT) predict the compound’s binding affinity with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases). Focus on hydrogen bonding with the aldehyde and halogen-π interactions .

- QSAR Models : Correlate substituent positions (e.g., logP, Hammett σ) with IC₅₀ values from enzyme assays .

Q. What strategies resolve contradictions in reported biological activity data across analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets using tools like RevMan. Control for variables (e.g., cell line, assay type) .

- Orthogonal Assays : Validate antimicrobial activity via broth microdilution (CLSI guidelines) and live-cell imaging .

Q. How is this compound used in designing chiroptical sensors or catalysts?

- Methodological Answer :

- Chiral Derivatization : React with enantiomeric amines to form Schiff bases. Measure circular dichroism (CD) signals at 250–300 nm .

- Catalytic Applications : Immobilize on mesoporous silica for asymmetric aldol reactions. Track enantioselectivity via HPLC with a chiral column .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.